高血糖神経ペプチド

概要

説明

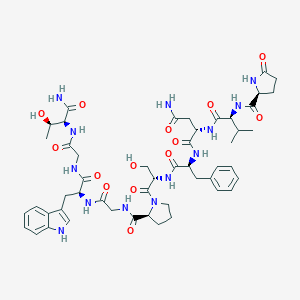

The compound (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in biochemical and pharmaceutical research.

科学的研究の応用

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for more complex molecules.

Biology: Its structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions.

Industry: It can be used in the synthesis of specialized polymers or as a catalyst in certain chemical reactions.

作用機序

Target of Action

Hypertrehalosemic neuropeptide, also known by its complex chemical name, is a small neuropeptide that primarily targets the corpora cardiaca in insects . The corpora cardiaca are neurosecretory glands responsible for the mobilization of trehalose from the fat body into the haemolymph .

Mode of Action

The hypertrehalosemic neuropeptide interacts with its targets by binding to specific receptors on the corpora cardiaca . This binding triggers a series of biochemical reactions that lead to the mobilization of trehalose . The exact mechanism of this interaction remains to be fully elucidated .

Biochemical Pathways

The primary biochemical pathway affected by the hypertrehalosemic neuropeptide is the trehalose metabolism pathway . Trehalose, a disaccharide sugar, is the main circulating sugar in most insects . The hypertrehalosemic neuropeptide stimulates the production of trehalose in the fat body and its transport to the haemolymph . This process involves the breakdown of glycogen and gluconeogenesis .

Pharmacokinetics

It is known that the peptide is synthesized in the corpora cardiaca and released into the haemolymph, where it exerts its effects .

Result of Action

The primary result of the action of the hypertrehalosemic neuropeptide is an increase in the levels of trehalose in the haemolymph . This increase in trehalose levels provides a source of energy for the insect . The peptide also elicits a hypertrehalosaemic response in certain species of cockroaches .

Action Environment

The action of the hypertrehalosemic neuropeptide can be influenced by various environmental factors. For instance, the peptide’s activity may vary depending on the insect’s nutritional status

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions and reagents. The process typically begins with the protection of amino groups to prevent unwanted reactions. Subsequent steps involve the coupling of amino acid residues using reagents such as carbodiimides or active esters. The final deprotection step yields the target compound in its pure form.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines can precisely control the reaction conditions, such as temperature and pH, to ensure high yield and purity.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

類似化合物との比較

Similar Compounds

- (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide

- (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of amino acid residues and functional groups, which confer unique properties and potential applications. Its ability to form multiple interactions with biological molecules makes it a valuable tool in various research fields.

生物活性

Hypertrehalosemic neuropeptides (HTPs) play a crucial role in regulating carbohydrate metabolism in insects, particularly through their ability to elevate trehalose levels in the hemolymph. This article explores the biological activity of hypertrehalosemic neuropeptides, focusing on their mechanisms of action, structural characteristics, and physiological effects, supported by data tables and relevant case studies.

Overview of Hypertrehalosemic Neuropeptides

Hypertrehalosemic neuropeptides are primarily produced in the corpora cardiaca of insects. They are part of the adipokinetic hormone (AKH) family and are known to induce hyperglycemia by promoting trehalose synthesis and release into the hemolymph. The most studied variants include Carmo-HrTH-I and Carmo-HrTH-II from the stick insect C. morosus.

The primary mechanism by which hypertrehalosemic neuropeptides exert their effects involves binding to G protein-coupled receptors (GPCRs) on target tissues, leading to various intracellular signaling cascades. These cascades ultimately result in increased trehalose levels through enhanced glycogenolysis and gluconeogenesis.

Key Findings from Research Studies

- Dose-Dependent Effects : Experimental studies have shown that synthetic Carmo-HrTH-II can significantly increase hemolymph trehalose levels in a dose-dependent manner. For instance, doses as low as 0.04 pmol produced significant increases in carbohydrate levels ( ).

- Comparative Analysis : A study comparing different peptides revealed that Carmo-HrTH-II was more effective than other analogs in elevating trehalose levels ( ).

- In Vitro Studies : In vitro assays demonstrated that HTPs could modulate key metabolic enzymes such as phosphofructokinase (PFK) and fructose-1,6-bisphosphatase (FBPase), with PFK activity decreasing significantly upon treatment with HTPs ( ).

Structural Characteristics

The structure-activity relationship (SAR) of hypertrehalosemic neuropeptides has been extensively studied. The two main peptides, Carmo-HrTH-I and Carmo-HrTH-II, exhibit slight structural variations that influence their biological activity:

| Peptide | Structure Characteristics | Biological Activity |

|---|---|---|

| Carmo-HrTH-I | Contains a unique C-glycosylated Trp residue | Moderate hypertrehalosemic effect |

| Carmo-HrTH-II | Standard decapeptide structure | Potent hypertrehalosemic effect |

Physiological Effects

The physiological impact of hypertrehalosemic neuropeptides is profound, particularly regarding energy metabolism:

- Hyperglycemic Response : Injection of HTPs leads to a marked increase in hemolymph trehalose concentration, which serves as a primary energy source for insects during periods of stress or starvation.

- Cardiac Stimulation : Beyond metabolic effects, HTPs have been shown to stimulate cardiac activity, enhancing circulation and nutrient delivery ( ).

Case Studies

- Stick Insect Model : In experiments with C. morosus, researchers observed significant increases in hemolymph carbohydrates following the administration of synthetic Carmo-HrTH-II. The study utilized statistical analyses such as ANOVA to confirm the significance of results ( ).

- RNA Interference Studies : Investigations involving RNA interference (RNAi) targeting FoxO transcription factors revealed that knockdown significantly reduced circulating trehalose levels, demonstrating the regulatory role of neuropeptides in metabolic pathways ( ).

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)/t26-,31+,32+,33+,34+,35+,36+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXHBXCOYZFUSO-VCGRHRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106018-36-4 | |

| Record name | Hypertrehalosemic neuropeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106018364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。